3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLRDMAPXDEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and triazole derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 2,6-difluoroaniline with a triazole derivative under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(2,6-Difluorophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions: Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperature, pressure, and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in halogenated derivatives.
Scientific Research Applications
Medicinal Applications
Antifungal Activity
The triazole moiety is well-known for its antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit strong activity against various fungal pathogens. For instance, studies indicate that compounds containing the triazole ring can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus . The specific compound 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine has been evaluated for its antifungal efficacy and shows promise in treating fungal infections.
Antibacterial Properties
In addition to antifungal effects, triazole derivatives have been investigated for their antibacterial activities. A study highlighted the synthesis of various triazole compounds that demonstrated significant inhibition against Mycobacterium tuberculosis and other resistant bacterial strains . The incorporation of the difluorophenyl group enhances the lipophilicity and biological activity of these compounds.
Antiviral Potential
Triazole compounds have also been explored as antiviral agents. The synthesis of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine has been linked to antiviral activity against RNA and DNA viruses. Research indicates that modifications in the triazole structure can lead to enhanced antiviral efficacy .
Agricultural Applications
Fungicides
The agricultural sector has utilized triazole compounds as fungicides due to their ability to inhibit fungal growth in crops. The application of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine in agriculture could potentially improve crop yields by providing effective protection against fungal diseases .
Herbicides
Research has indicated that certain triazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant metabolism. The potential use of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine in herbicidal formulations is under investigation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Cristalli et al. (2020) | Antifungal Activity | Synthesized triazole derivatives showed significant inhibition against Candida albicans with IC50 values below 10 µM. |
| Pautus et al. (2019) | Antibacterial Activity | Evaluated a series of triazoles against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.5 µg/mL. |
| Akerblom et al. (2021) | Antiviral Potential | Identified broad-spectrum antiviral activity in modified triazole compounds at non-toxic concentrations in vitro. |
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Pathways Involved: The specific pathways involved depend on the biological context and the target organism. For example, in antimicrobial applications, it may disrupt the synthesis of essential cellular components in microorganisms.
Comparison with Similar Compounds
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Structure : Features a 1,2,3-triazole core with a 2,6-difluorobenzyl group and a carboxamide substituent.
- Molecular Formula : C10H8F2N4O (MW: 238.19).
- Application: Approved anticonvulsant for Lennox-Gastaut syndrome.
- Key Difference : The triazole regioisomer (1,2,3- vs. 1,2,4-triazole) and the presence of a carboxamide group instead of an amine.
5-Amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide
- Structure : Contains additional sulfonamide and carbothioamide moieties on the triazole core.
- Molecular Formula : C16H13F2N7O2S2 (MW: 469.45).
- Application : Investigated as a kinase inhibitor (PDB ligand DKI), highlighting the role of the 2,6-difluorophenyl group in target binding .
Triazol-5-Amines with Non-Fluorinated Aryl Groups
3-Phenyl-1H-1,2,4-triazol-5-amine
- Structure : Substituted with a simple phenyl group at position 3.
- Synthesis : Crystallographic data confirm planar geometry, with hydrogen bonding between amine and triazole N-atoms. Lacks fluorine-induced electronic effects .
- Application : Used as a building block for fused heterocycles, emphasizing the triazole’s reactivity .
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine
- Structure : Naphthalene substituent increases aromatic surface area.
- Synthesis Yield : 61% via condensation reactions, lower than fluorinated analogues due to steric hindrance .
- Key Difference : Bulkier substituents may reduce solubility compared to the difluorophenyl analogue.
Triazol-5-Amines with Sulfur-Containing Substituents
3-[(2,6-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- Structure : Sulfanyl group at position 3 with a 2,6-dichlorobenzyl moiety.
- Molecular Formula : C10H7Cl2F3N4S (MW: 343.15).
- Application : Industrial/laboratory use; the sulfanyl group enhances electrophilicity, contrasting with the amine’s nucleophilic character in the target compound .
Comparative Data Table
Biological Activity
3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and antiviral agent. The presence of the difluorophenyl group enhances its biological profile by influencing its interaction with biological targets.
- IUPAC Name: 5-(2,6-difluorophenyl)-1H-1,2,4-triazol-3-amine
- Molecular Formula: C8H6F2N4
- Molecular Weight: 196.16 g/mol
- CAS Number: 1016713-07-7
The biological activity of 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine is attributed to its ability to interact with specific enzymes and receptors within microbial organisms. It may inhibit enzyme activity critical for microbial survival or disrupt cellular signaling pathways.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
A study conducted by Mohammed et al. demonstrated that triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and levofloxacin .
Antifungal Efficacy
In another investigation, 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine was tested against various fungal strains. Results indicated that it effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent .
Cytotoxic Effects on Cancer Cells
Research has revealed that this triazole derivative can induce cytotoxic effects in certain cancer cell lines. In vitro studies indicated that it may trigger apoptosis through mitochondrial pathways .
Toxicity Profile
The toxicity assessments performed on animal models indicate low toxicity levels for 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine. A study reported no significant adverse effects after subcutaneous administration at a dose of 40 mg/kg in guinea pigs . This suggests a favorable safety profile for further development.
Q & A
Basic: What are the standard synthetic routes for 3-(2,6-difluorophenyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of a difluorophenyl-substituted precursor with a triazole-forming reagent (e.g., thiosemicarbazide) under acidic or basic conditions. Key steps include:
- Precursor preparation : 2,6-Difluorobenzonitrile or a derivative is reacted with hydrazine to form a hydrazide intermediate.
- Triazole ring closure : The hydrazide undergoes cyclization with reagents like cyanogen bromide or via microwave-assisted protocols to improve yield .
- Optimization :
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (exact mass: ~224.06 g/mol).
- X-ray Crystallography :
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial Screening :
- MIC assays against S. aureus (Gram+) and E. coli (Gram-) using broth microdilution (CLSI guidelines).
- Antifungal : Candida albicans disk diffusion assays .
- Enzyme Inhibition :
- CYP450 inhibition : Fluorescence-based assays to assess drug-metabolizing enzyme interactions.
- Kinase targets : ATP-binding site competition studies (e.g., EGFR tyrosine kinase) .
Advanced: How does annular tautomerism in the triazole ring influence its reactivity and biological interactions?
Answer:
The triazole ring exists in equilibrium between 1H- and 4H- tautomers (Fig. 1), which affects:
- Electron distribution : The 1H-tautomer favors nucleophilic attack at N4, while the 4H-form enhances electrophilic substitution at C5.
- Biological activity : Tautomer stability influences binding to enzymes (e.g., fungal lanosterol demethylase).
- Analysis :
Table 1: Key bond lengths (Å) in tautomers (X-ray data)
| Bond | 1H-Tautomer | 4H-Tautomer |
|---|---|---|
| N1–C2 | 1.337 | 1.372 |
| C5–N4 | 1.320 | 1.305 |
Advanced: What computational strategies can predict its binding affinity to therapeutic targets?
Answer:
- Molecular Docking :
- Use AutoDock Vina with crystal structures (PDB: 4WMZ for CYP51) to model interactions.
- Fluorine atoms participate in C–F⋯H–N hydrogen bonds with active-site residues.
- MD Simulations :
- GROMACS : 100-ns trajectories assess stability of ligand-enzyme complexes.
- MM-PBSA : Calculate binding free energies (ΔG ~ -8.2 kcal/mol for antifungal targets) .
Advanced: How should researchers address contradictory reports on its bioactivity across studies?
Answer:
Discrepancies often arise from:
- Tautomeric variability : Dominant tautomers differ in solubility and target engagement.
- Substituent effects : Minor changes in fluorine positioning (2,6 vs. 2,4) alter logP and membrane permeability.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
